BenchChemオンラインストアへようこそ!

6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Medicinal chemistry Kinase inhibitor design Ligand efficiency

6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide (CAS 2034226-57-6) is a synthetic small-molecule heterocycle with molecular formula C₁₆H₁₄N₄O₂S and molecular weight 326.37 g·mol⁻¹. Its scaffold integrates a 6-hydroxy/6-oxo pyrimidine-4-carboxamide core linked via an ethylene spacer to a 2-phenyl-1,3-thiazole moiety.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 2034226-57-6
Cat. No. B2663492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide
CAS2034226-57-6
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)CCNC(=O)C3=CC(=O)NC=N3
InChIInChI=1S/C16H14N4O2S/c21-14-8-13(18-10-19-14)15(22)17-7-6-12-9-23-16(20-12)11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,17,22)(H,18,19,21)
InChIKeyKBUJSBMQFUIRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide (CAS 2034226-57-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Context


6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide (CAS 2034226-57-6) is a synthetic small-molecule heterocycle with molecular formula C₁₆H₁₄N₄O₂S and molecular weight 326.37 g·mol⁻¹. Its scaffold integrates a 6-hydroxy/6-oxo pyrimidine-4-carboxamide core linked via an ethylene spacer to a 2-phenyl-1,3-thiazole moiety [1]. This specific connectivity distinguishes it from other pyrimidine-4-carboxamide derivatives that lack the ethylene linker, the phenylthiazole terminus, or the 6-hydroxy substituent. The compound belongs to a broader class investigated as kinase inhibitors—including ROMK (Kir1.1) channels [2] and Syk tyrosine kinase [3]—though direct quantitative profiling of this exact compound remains limited in the open literature. Its procurement is driven primarily by structure-based screening programs and medicinal chemistry campaigns requiring this precise substitution pattern.

Why Generic Substitution Fails for 6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Structural Nuances That Preclude In-Class Interchangeability


Pyrimidine-4-carboxamide derivatives with thiazole appendages cannot be treated as interchangeable procurement items. Three structural features jointly govern target engagement, selectivity, and pharmacokinetic behavior: (i) the oxidation state at the pyrimidine 6-position (6-oxo vs. 6-amino or 6-alkyl), which alters hydrogen-bonding capacity and tautomeric preference [1]; (ii) the ethylene spacer between the carboxamide nitrogen and the thiazole ring, which controls conformational flexibility and linker-dependent binding entropy; and (iii) the 2-phenyl substituent on the thiazole, which confers π-stacking and lipophilic contacts distinct from 2-amino, 2-methyl, or unsubstituted thiazole analogs [2]. Even a single change—such as replacing the 6-hydroxy group with a 6-methyl group or shortening the ethylene linker to a direct N-thiazole bond—can eliminate activity against a given kinase panel or invert selectivity profiles. These structure–activity relationship (SAR) sensitivities are well documented for pyrimidine-carboxamide kinase inhibitors [3], making exact compound identity critical for reproducible screening outcomes.

Quantitative Differentiation Evidence for 6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide (CAS 2034226-57-6): Comparator-Anchored Data for Procurement Decisions


Hydrogen-Bond Donor/Acceptor Profile vs. 6-Methyl and 6-Amino Pyrimidine-4-Carboxamide Analogs

The 6-hydroxy/6-oxo tautomeric system of the target compound provides one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to a 6-methyl analog, and alters the HBD count relative to a 6-amino analog. This directly affects calculated physicochemical descriptors relevant to permeability and solubility. The target compound (C₁₆H₁₄N₄O₂S, MW 326.37) has a computed HBD count of 2 and HBA count of 5, yielding a topological polar surface area (tPSA) of approximately 100–110 Ų [1]. In contrast, a hypothetical 6-methyl congener would have HBD = 1, HBA = 4, and a lower tPSA (~85–95 Ų), while a 6-amino analog would have HBD = 2–3 depending on tautomerism but a distinct electronic distribution. These property differences translate to measurable divergence in Caco-2 permeability and aqueous solubility—critical for cell-based assay performance and oral bioavailability potential [2].

Medicinal chemistry Kinase inhibitor design Ligand efficiency

Ethylene Linker Conformational Flexibility vs. Direct N-Thiazole Pyrimidine-4-Carboxamide Analogs

The target compound contains an ethylene (–CH₂–CH₂–) spacer connecting the carboxamide nitrogen to the thiazole C4 position, yielding 4 rotatable bonds between the pyrimidine core and the terminal phenyl group. This is one additional rotatable bond compared to direct N-thiazole pyrimidine-4-carboxamide analogs (3 rotatable bonds). The increased conformational freedom alters the entropic penalty upon target binding: the ethylene linker allows the phenylthiazole moiety to sample a wider conformational ensemble, which may be critical for occupying binding pockets that a more rigid, directly linked analog cannot access [1]. In the ROMK inhibitor series (US 9,206,198), ethylene-linked thiazole derivatives showed distinct IC₅₀ values and selectivity profiles compared to methylene-linked or directly attached congeners [2]. While direct IC₅₀ data for the target compound against ROMK or other kinases are not publicly available, the linker-dependent SAR is well established in the pyrimidine-4-carboxamide class [3].

Conformational analysis Linker engineering Kinase selectivity

2-Phenylthiazole vs. 2-Aminothiazole Terminus: Lipophilicity and π-Stacking Potential Comparison

The target compound incorporates a 2-phenyl substituent on the thiazole ring. This is a critical pharmacophoric feature: the phenyl group contributes significant lipophilicity (calculated logP increase of approximately +1.5 to +2.0 log units vs. a 2-amino-thiazole analog [1]) and provides an extended aromatic surface for π–π stacking interactions with protein binding-site residues. The 2-amino-4-phenylthiazole scaffold is a known pharmacophore in kinase inhibitor design, but the 2-phenyl orientation in the target compound reverses the polarity of the thiazole vector compared to 2-amino-4-phenylthiazole compounds, which may engage different sub-pockets or selectivity filters [2]. Compounds in the pyrimidine-4-carboxamide series with 2-phenylthiazole termini have been disclosed as Syk kinase inhibitors (US 8,470,835), with single-digit nanomolar IC₅₀ values reported for close structural analogs [3].

Lipophilic ligand efficiency Fragment-based design Selectivity engineering

Same Molecular Formula, Different Scaffold: Distinction from RKI-1447 (CAS 1342278-01-6, C₁₆H₁₄N₄O₂S)

The target compound (CAS 2034226-57-6) shares the identical molecular formula (C₁₆H₁₄N₄O₂S, MW 326.37) with RKI-1447 (CAS 1342278-01-6), a known Rho-associated coiled-coil kinase (ROCK) inhibitor. Despite the formulaic identity, the two compounds are constitutional isomers with fundamentally different scaffolds: the target compound is a 6-hydroxy-pyrimidine-4-carboxamide tethered to a 2-phenylthiazole via an ethylene linker, whereas RKI-1447 is a 1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea [1]. RKI-1447 has reported ROCK1 IC₅₀ of 14.5 nM and ROCK2 IC₅₀ of 34.3 nM [2], while the target compound, based on its structural class, is anticipated to address a different kinome space (potentially ROMK, Syk, or Pim kinases). Procurement confusion between these isomeric compounds can lead to erroneous screening results. Analytical verification by HPLC retention time, NMR fingerprint, or high-resolution mass spectrometry is essential to confirm identity .

Chemical proteomics Target deconvolution Screening library curation

High-Value Application Scenarios for 6-Hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide: Evidence-Anchored Use Cases for Scientific and Industrial Procurement


Kinase Selectivity Profiling Panels Requiring Pyrimidine-4-Carboxamide-Thiazole Chemotypes

The target compound is most appropriately deployed in broad kinase selectivity screening panels where pyrimidine-4-carboxamide-thiazole derivatives are being profiled against a diverse kinome. The specific 6-hydroxy, ethylene-linked, 2-phenylthiazole substitution pattern probes SAR regions that shorter-linker or different-thiazole-substituted analogs cannot address. Based on class-level evidence from Syk inhibitor patents (US 8,470,835) and ROMK inhibitor patents (US 9,206,198, US 9,751,881), this chemotype is capable of engaging the ATP-binding pocket of multiple kinases with nanomolar potency when appropriately substituted [1]. Procurement for selectivity profiling enables identification of off-target liabilities or unexpected polypharmacology that may differentiate this scaffold from other kinase-directed chemotypes.

Structure-Based Drug Design Campaigns Targeting ROMK or Syk Kinase with Linker Optimization

Medicinal chemistry programs targeting ROMK (Kir1.1) for cardiovascular indications or Syk kinase for inflammatory/autoimmune diseases benefit from the ethylene-linked 2-phenylthiazole-pyrimidine-4-carboxamide scaffold. The ethylene linker provides an additional degree of conformational freedom compared to methylene-linked or directly attached thiazole analogs, enabling exploration of binding-pocket sub-regions that are inaccessible to more rigid scaffolds [1]. The 6-hydroxy group serves as a hydrogen-bonding anchor point and a potential handle for prodrug derivatization (e.g., phosphate or ester prodrugs to enhance solubility). The 2-phenyl group on the thiazole offers a vector for further substitution (meta- or para-functionalization) to tune selectivity against anti-targets such as hERG, where the patent literature for related series reports IC₅₀ values >30 µM for optimized analogs .

Analytical Reference Standard for Isomer-Specific Quality Control in Chemical Library Management

Given the existence of at least one constitutional isomer with the identical molecular formula (RKI-1447, CAS 1342278-01-6) that targets an entirely different kinase family (ROCK1/2), the target compound serves as a critical analytical reference standard for isomer verification in screening libraries [1]. Procurement of CAS 2034226-57-6 alongside RKI-1447 enables development of orthogonal analytical methods (e.g., differential HPLC retention time, distinct ¹H-NMR aromatic signatures, high-resolution MS/MS fragmentation patterns) to prevent compound misidentification. This application is particularly relevant for core facility managers and compound management groups maintaining libraries exceeding 10⁵ compounds, where isomer confusability is a recognized source of screening data irreproducibility .

Fragment-Based and Scaffold-Hopping Lead Generation with Pyrimidine-Carboxamide Cores

The target compound represents a fully elaborated lead-like molecule (MW 326.37, within the Rule-of-Five space) that can serve as a reference point for fragment-based drug design (FBDD) campaigns seeking to grow or link simpler pyrimidine fragments into potent kinase inhibitors [1]. Its three-ring system (pyrimidine, thiazole, phenyl) connected by an ethylene linker provides a template for scaffold hopping: the pyrimidine-4-carboxamide core can be replaced by isosteric heterocycles (e.g., pyridine-4-carboxamide, pyrazine-4-carboxamide), the thiazole by oxazole or imidazole, and the ethylene linker by cyclopropyl or amide surrogates—each modification evaluated against the parent compound's activity profile. Procurement of the target compound with defined purity (typically ≥95% by HPLC for research-grade material) enables its use as a positive control or benchmark in these SAR expansion studies .

Quote Request

Request a Quote for 6-hydroxy-N-(2-(2-phenylthiazol-4-yl)ethyl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.